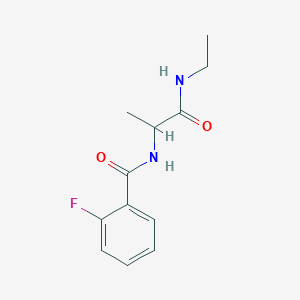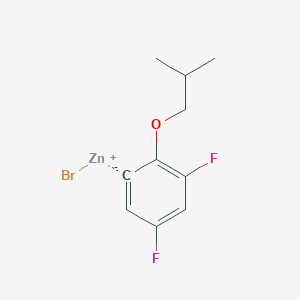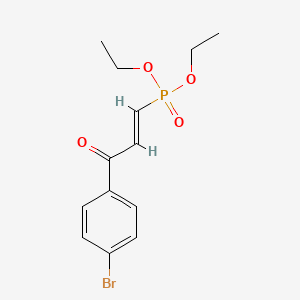
(E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the reaction of trialkyl phosphites with alkyl halides to form phosphonate esters. For instance, the reaction of diethyl phosphite with 4-bromobenzaldehyde under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. The compound’s bromophenyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphite
- Dimethyl methylphosphonate
- Bisphosphonates
Uniqueness
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is unique due to its combination of a bromophenyl group and a phosphonate ester. This structural feature imparts distinct reactivity and potential for diverse applications compared to other phosphonates .
Conclusion
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science.
Propriétés
Formule moléculaire |
C13H16BrO4P |
|---|---|
Poids moléculaire |
347.14 g/mol |
Nom IUPAC |
(E)-1-(4-bromophenyl)-3-diethoxyphosphorylprop-2-en-1-one |
InChI |
InChI=1S/C13H16BrO4P/c1-3-17-19(16,18-4-2)10-9-13(15)11-5-7-12(14)8-6-11/h5-10H,3-4H2,1-2H3/b10-9+ |
Clé InChI |
DHYOWFFEFPKXAK-MDZDMXLPSA-N |
SMILES isomérique |
CCOP(=O)(/C=C/C(=O)C1=CC=C(C=C1)Br)OCC |
SMILES canonique |
CCOP(=O)(C=CC(=O)C1=CC=C(C=C1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


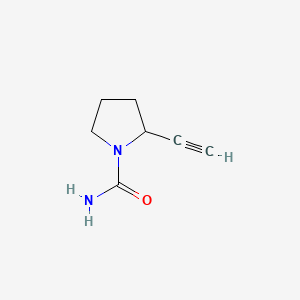
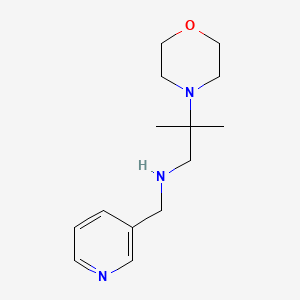
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
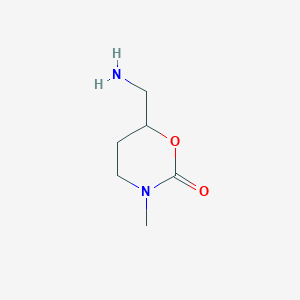
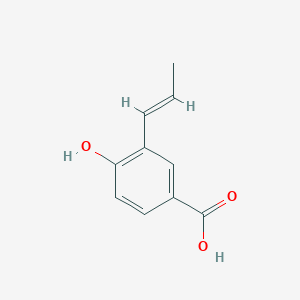
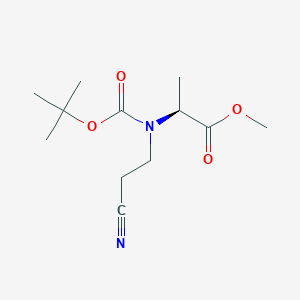
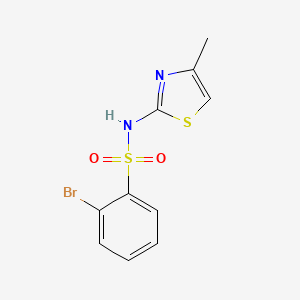
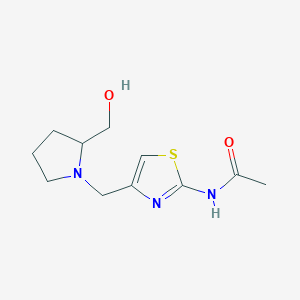
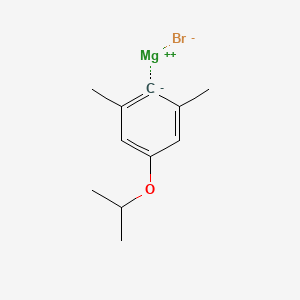

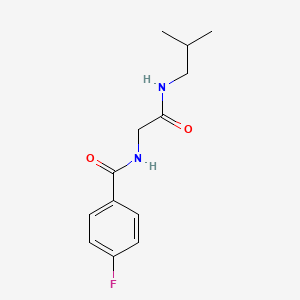
![8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)
